molecular formula C10H18O4 B14166640 Hexyl(methyl)propanedioic acid CAS No. 4360-86-5

Hexyl(methyl)propanedioic acid

Cat. No.: B14166640
CAS No.: 4360-86-5
M. Wt: 202.25 g/mol
InChI Key: AYICGNRTLKPWKZ-UHFFFAOYSA-N
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Description

Hexyl(methyl)propanedioic acid, also known as hexylmethylmalonic acid, is a dicarboxylic acid with the molecular formula C10H18O4. This compound is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a hexyl group and another by a methyl group. It is a versatile compound with applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl(methyl)propanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives. The process typically starts with the formation of a malonic ester, followed by alkylation with hexyl and methyl halides. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as biocatalysis and fermentation are being explored to produce this compound more sustainably .

Chemical Reactions Analysis

Types of Reactions: Hexyl(methyl)propanedioic acid undergoes various chemical reactions typical of dicarboxylic acids:

    Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

    Amidation: Reacts with amines to form amides.

    Decarboxylation: Undergoes thermal decarboxylation to form hexylmethylacetic acid.

Common Reagents and Conditions:

    Esterification: Acid catalysts (e.g., sulfuric acid), alcohols (e.g., ethanol), and heat.

    Amidation: Amines (e.g., methylamine), coupling agents (e.g., EDC), and mild heating.

    Decarboxylation: Heat and sometimes a base (e.g., sodium hydroxide).

Major Products:

    Esters: Hexyl(methyl)propanedioate esters.

    Amides: Hexyl(methyl)propanedioamide.

    Decarboxylation Product: Hexylmethylacetic acid

Scientific Research Applications

Hexyl(methyl)propanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl(methyl)propanedioic acid in biological systems involves its interaction with enzymes and metabolic pathways. As a dicarboxylic acid, it can act as a competitive inhibitor for enzymes that utilize similar substrates. For example, it may inhibit enzymes in the Krebs cycle by mimicking the structure of intermediates like succinate or malate .

Comparison with Similar Compounds

Hexyl(methyl)propanedioic acid can be compared with other dicarboxylic acids such as:

    Malonic Acid: The parent compound, with two carboxyl groups attached to a methylene group.

    Succinic Acid: A similar dicarboxylic acid with a four-carbon chain.

    Adipic Acid: A six-carbon dicarboxylic acid used in nylon production.

Uniqueness: this compound is unique due to its branched structure, which imparts different physical and chemical properties compared to linear dicarboxylic acids. This branching can influence its reactivity and interactions in various applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexyl(methyl)propanedioic acid, and how can purity be ensured during purification?

  • Methodological Answer : Synthesis typically involves esterification or alkylation of propanedioic acid derivatives. For example, reacting malonic acid with hexyl and methyl halides under controlled pH and temperature (e.g., 60–80°C in anhydrous ethanol). Purification may require fractional distillation or column chromatography using silica gel (hexane:ethyl acetate gradients). Purity is validated via HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) and NMR (δ 1.2–1.6 ppm for hexyl chain protons). Reproducibility demands strict exclusion of moisture .
  • Data Example :

Synthesis StepConditionsYield (%)Purity (HPLC)
Alkylation70°C, 12h65–70≥98%
PurificationColumn (7:3 hexane:EA)60≥99%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies alkyl chain integration (hexyl: δ 0.8–1.6 ppm; methyl: δ 3.6–3.8 ppm). ¹³C NMR confirms carbonyl groups (δ 170–175 ppm).
  • FT-IR : Esters show C=O stretches at 1720–1740 cm⁻¹ and C-O at 1150–1250 cm⁻¹.
  • HPLC-MS : Electrospray ionization (ESI+) detects molecular ion peaks (e.g., m/z 245 [M+H]⁺). Method validation follows ICH guidelines for accuracy (≥95%) and precision (RSD <2%) .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability is tested via accelerated degradation studies (pH 1–13, 25–40°C). Samples are analyzed at intervals via UV-Vis (λ=210 nm) and HPLC. Hydrolysis rates follow pseudo-first-order kinetics. Buffers (e.g., phosphate for pH 7, citrate for pH 3) are used to maintain ionic strength. Acidic conditions (pH <4) accelerate ester hydrolysis, while neutral/basic conditions favor slower degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer : Discrepancies arise from impurities or measurement techniques. Standardize protocols:

  • Melting Point : Use differential scanning calorimetry (DSC) at 5°C/min under nitrogen.
  • Solubility : Employ shake-flask method with HPLC quantification. Compare results across solvents (e.g., water, ethanol, DMSO) using Hansen solubility parameters. Cross-validate with NIST reference data .
    • Example Data Conflict :
SourceMelting Point (°C)Solubility in Water (mg/mL)
Study A45–472.1
Study B42–441.5
  • Resolution : Trace impurities in Study A (detected via GC-MS) skewed results.

Q. What strategies mitigate thermal degradation of this compound in high-temperature applications (e.g., polymer synthesis)?

  • Methodological Answer : Thermal stability is assessed via thermogravimetric analysis (TGA; 10°C/min under N₂). Degradation onset temperatures (T₀) and activation energy (Eₐ) are calculated via Flynn-Wall-Ozawa method. Stabilizers (e.g., antioxidants like BHT at 0.1–0.5 wt%) or encapsulation in cyclodextrins improve stability. Annealing at 100–120°C post-synthesis enhances crystallinity, reducing decomposition .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Use EPI Suite™ to estimate biodegradation (BIOWIN models), bioaccumulation (log Kow via KOWWIN), and ecotoxicity (ECOSAR). Experimental validation includes OECD 301F (ready biodegradability) and algal toxicity assays (EC₅₀ for Pseudokirchneriella subcapitata). Hydrolysis half-lives (t₁/₂) are measured at pH 7 and 9 .

Q. What in vitro assays are suitable for evaluating the biological interactions of this compound?

  • Methodological Answer :

  • Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ determination).
  • Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH regeneration system) with LC-MS/MS quantification.
  • Protein Binding : Equilibrium dialysis (plasma protein binding ≥90% indicates low bioavailability). Validate against ToxCast/Tox21 high-throughput screening data .

Properties

CAS No.

4360-86-5

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2-hexyl-2-methylpropanedioic acid

InChI

InChI=1S/C10H18O4/c1-3-4-5-6-7-10(2,8(11)12)9(13)14/h3-7H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

AYICGNRTLKPWKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(=O)O)C(=O)O

Origin of Product

United States

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